molecular formula C20H24N2O4S B2372086 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea CAS No. 2034550-08-6

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea

Cat. No.: B2372086
CAS No.: 2034550-08-6
M. Wt: 388.48
InChI Key: CHBYNZJQVBJHBT-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea is a useful research compound. Its molecular formula is C20H24N2O4S and its molecular weight is 388.48. The purity is usually 95%.
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Biological Activity

The compound 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea is notable for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H22N2O3\text{C}_{18}\text{H}_{22}\text{N}_2\text{O}_3

This compound features a benzo[d][1,3]dioxole moiety and a thiophene ring, which contribute to its unique biological profile.

Research indicates that this compound interacts with various biological targets, including:

  • ATP-binding cassette (ABC) transporters : It has been suggested that derivatives of this compound can modulate ABC transporters, which are crucial in drug absorption and resistance mechanisms in cancer cells .
  • Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties against various bacterial strains. For instance, studies on benzodioxole derivatives indicate potential efficacy against Staphylococcus aureus and other pathogens .

Pharmacological Effects

  • Anticancer Properties : The compound exhibits potential anticancer activity by inhibiting cell proliferation in various cancer cell lines. Its interaction with ABC transporters may enhance the efficacy of chemotherapeutic agents by preventing their efflux from cancer cells.
  • Antimicrobial Activity : The presence of the benzo[d][1,3]dioxole structure has been associated with increased antimicrobial activity. Studies have shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various benzodioxole derivatives against Escherichia coli and Bacillus subtilis. The results indicated that certain modifications to the benzodioxole structure significantly enhanced antibacterial activity, supporting the hypothesis that structural variations can optimize efficacy .

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that the compound inhibited cell growth in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase. This suggests that compounds with similar structures could be developed as potential anticancer agents .

Data Table: Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusSignificant inhibition
AntimicrobialEscherichia coliModerate inhibition
AnticancerHuman breast cancer cellsCell growth inhibition
Anti-inflammatoryIn vitro modelsReduced inflammation markers

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-13(23)17-6-7-18(27-17)20(8-2-3-9-20)11-21-19(24)22-14-4-5-15-16(10-14)26-12-25-15/h4-7,10,13,23H,2-3,8-9,11-12H2,1H3,(H2,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBYNZJQVBJHBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)NC3=CC4=C(C=C3)OCO4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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